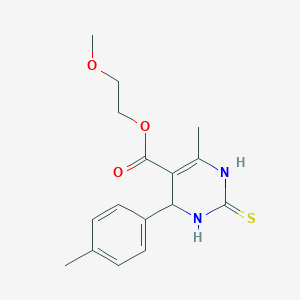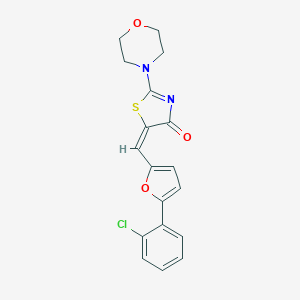
2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a sulfanyl group, and a nitrophenyl group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents. The final step involves the acylation of the intermediate with 2-methyl-5-nitrophenyl acetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxadiazole ring and nitrophenyl group are crucial for these interactions, as they can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules. Pathways involved may include inhibition of metabolic enzymes, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide stands out due to the presence of both the nitro and methyl groups on the phenyl ring. This unique substitution pattern can significantly influence its chemical reactivity, biological activity, and physical properties, making it a compound of interest for further research and development.
Properties
CAS No. |
337503-53-4 |
|---|---|
Molecular Formula |
C21H22N4O4S |
Molecular Weight |
426.5g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H22N4O4S/c1-13-5-10-16(25(27)28)11-17(13)22-18(26)12-30-20-24-23-19(29-20)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12H2,1-4H3,(H,22,26) |
InChI Key |
LYMQMKCPVZERPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B417361.png)








![8-[Benzyl(methyl)amino]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione](/img/structure/B417375.png)

![6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one](/img/structure/B417378.png)


